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Compound of Interest
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Cat. No.: B104204

For Researchers, Scientists, and Drug Development Professionals

Ophiobolin D, a member of the sesterterpenoid class of natural products, belongs to the larger
family of ophiobolins characterized by a unique 5-8-5 fused tricyclic carbon skeleton. While
extensive research has been conducted on the bioactivities of the ophiobolin family, particularly
Ophiobolin A, specific and comprehensive structure-activity relationship (SAR) studies on a
wide array of Ophiobolin D derivatives are less common. However, by examining the data
available for closely related ophiobolin analogues, we can infer valuable insights into the
structural features crucial for the biological activities of Ophiobolin D derivatives. This guide
provides a comparative analysis of these derivatives, presenting quantitative data, detailed
experimental protocols, and a visual representation of the key SAR principles.

Quantitative Comparison of Ophiobolin Derivatives

The biological activity of ophiobolin derivatives is significantly influenced by modifications at
various positions of their core structure. The following tables summarize the cytotoxic and
antimicrobial activities of selected ophiobolin analogues, providing a basis for understanding
the potential SAR of Ophiobolin D derivatives.

Table 1: Cytotoxicity of Ophiobolin Analogs against Various Cancer Cell Lines
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Modification

Compound from Cell Line IC50 (pM) Reference
Ophiobolin A
S NCI-H1703
Ophiobolin A - 0.54 [1]
(Lung)
6-epi-Ophiobolin ) NCI-H1703
Epimer at C6 3.7 [1]
A (Lung)
) Dehydration at
Anhydro-6-epi- ] NCI-H1703
i ) C3 and Epimer 4.0 [1]
Ophiobolin A (Lung)
at C6

Reduction of C21
) ) aldehyde to - o
Ophiobolin | Not specified Weak activity 2]
alcohol and other

modifications

) ) Modifications on N
Bipolatoxin D ) ) Not specified
the side chain

HCT-8 (Colon),

) ) ) Bel-7402 (Liver),
6-epi-Ophiobolin

A Epimer at C6 BGC-823 2.09-2.71 [3]
(Gastric), A2780
(Ovarian)
6-epi-Ophiobolin ]
Epimer at C6 A549 (Lung) 4.5 [3]

A

Table 2: Antimicrobial Activity of Ophiobolin Derivatives
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Compound Target Organism MIC (pg/mL) Reference
Bipolatoxin D Enterococcus faecalis 8 [415]
_ _ Acinetobacter
Ophiobolin A lactone - 8 [415]
baumannii
Ophiobolin A lactone Enterococcus faecalis 8 [41[5]

Ophiobolin D

Staphylococcus

aureus

Weak inhibition

Key Structure-Activity Relationship Insights

Based on the available data for the ophiobolin family, several key structural features have been

identified as critical for their biological activity:

o Stereochemistry at C6: The stereochemistry at the C6 position appears to be crucial for

cytotoxicity. For instance, Ophiobolin A with a specific stereoconfiguration is significantly

more potent than its C6 epimer, 6-epi-Ophiobolin A[1][6].

o The Aldehyde Group at C21: The presence of an aldehyde group at the C21 position is often

associated with higher biological activity. Reduction of this aldehyde to an alcohol, as seen in

Ophiobolin I, leads to a significant decrease in cytotoxicity[2].

o The Hydroxyl Group at C3: A hydroxyl group at the C3 position is also considered important

for the bioactivity of ophiobolins.

e The A/B Ring Fusion: The cis-fused A/B ring system is a characteristic feature of the more

active ophiobolins.

The following diagram illustrates the general structure of Ophiobolin D and highlights the key

positions where modifications can significantly impact its biological activity.
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Structure-Activity Relationship
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Caption: Key structural features of the ophiobolin core influencing biological activity.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the
evaluation of Ophiobolin D derivatives.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of
compounds on cell lines.

1. Cell Seeding:

e Cancer cells are seeded into 96-well microplates at a density of 5,000 to 10,000 cells per
well in 100 pL of complete culture medium.

e The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to
allow for cell attachment.
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2. Compound Treatment:

e The test compounds (Ophiobolin D derivatives) are dissolved in a suitable solvent (e.g.,
DMSO) to prepare stock solutions.

o Serial dilutions of the compounds are prepared in culture medium to achieve the desired final
concentrations.

e The medium from the wells is aspirated, and 100 pyL of the medium containing the test
compounds is added to each well. Control wells receive medium with the solvent at the same
final concentration.

e The plates are incubated for a further 48 to 72 hours.

3. MTT Addition and Incubation:

 After the incubation period, 20 pL of MTT solution (5 mg/mL in phosphate-buffered saline) is
added to each well.

e The plates are incubated for an additional 2 to 4 hours at 37°C. During this time,
mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding
purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

e The medium is carefully removed, and 150 pL of a solubilizing agent (e.g., DMSO or a
solution of 10% SDS in 0.01 M HCI) is added to each well to dissolve the formazan crystals.

e The plates are gently shaken for 10-15 minutes to ensure complete dissolution.

e The absorbance is measured at a wavelength of 570 nm using a microplate reader. A
reference wavelength of 630 nm is often used to subtract background absorbance.

5. Data Analysis:

e The percentage of cell viability is calculated relative to the untreated control cells.

e The IC50 value, which is the concentration of the compound that causes 50% inhibition of
cell growth, is determined by plotting the percentage of cell viability against the logarithm of
the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Test: Broth Microdilution
Method for Minimum Inhibitory Concentration (MIC)
Determination
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This method is used to determine the lowest concentration of an antimicrobial agent that
inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

e The test microorganism is cultured on an appropriate agar medium for 18-24 hours.

o Several colonies are transferred to a sterile broth, and the turbidity is adjusted to match a 0.5
McFarland standard, which corresponds to approximately 1-2 x 10"8 colony-forming units
(CFU)/mL.

e This suspension is then diluted to achieve a final inoculum concentration of approximately 5
x 1075 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

» The test compounds are dissolved in a suitable solvent and then serially diluted in a 96-well
microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well
will contain 100 pL of the diluted compound.

3. Inoculation:

e 100 pL of the standardized inoculum is added to each well of the microtiter plate, resulting in
a final volume of 200 pL and the desired final inoculum size.

» A positive control well (containing inoculum but no compound) and a negative control well
(containing medium but no inoculum) are included.

4. Incubation:

o The microtiter plates are incubated at 35-37°C for 16-20 hours under appropriate
atmospheric conditions.

5. Determination of MIC:

e The MIC is determined as the lowest concentration of the compound at which there is no
visible growth of the microorganism. This can be assessed visually or by measuring the
optical density at 600 nm.

Conclusion
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The structure-activity relationship of Ophiobolin D derivatives, while not as extensively studied
as that of other ophiobolins, can be largely inferred from the broader family of these
sesterterpenoids. The available data strongly suggest that the stereochemistry at C6, the
presence of an aldehyde at C21, and a hydroxyl group at C3 are critical determinants of their
cytotoxic and antimicrobial activities. Future research focusing on the systematic modification
of the Ophiobolin D scaffold will be invaluable in elucidating a more precise SAR and in
guiding the development of novel therapeutic agents based on this fascinating natural product.
The experimental protocols provided herein offer a standardized framework for the continued
investigation and comparison of these promising compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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